Boc-lys(Z)-onp
Overview
Description
Boc-lys(Z)-onp, also known as N-α-tert-Butyloxycarbonyl-N-ε-benzyloxycarbonyl-L-lysine p-nitrophenyl ester, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, a benzyloxycarbonyl (Z) protecting group on the ε-amino group, and a p-nitrophenyl ester group. This compound is commonly used in solid-phase peptide synthesis to introduce lysine residues into peptides.
Scientific Research Applications
Boc-lys(Z)-onp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis:
Drug Development: this compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biomedical applications.
Enzyme Studies: this compound is used in the study of enzyme-substrate interactions and enzyme kinetics.
Mechanism of Action
Target of Action
Boc-Lys(Z)-ONP, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains . Its primary targets are the enzymes involved in peptide synthesis and modification.
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis. It is used to construct peptides with specific sequences, which can then participate in various biological processes. For example, it has been used in the assay of Histone Deacetylase (HDAC) enzymatic activities . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .
Action Environment
The action of this compound is influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. For instance, it is recommended to store the compound below +30°C to maintain its stability and efficacy. The compound is soluble in DMF , which is often used as a solvent in peptide synthesis.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-lys(Z)-onp typically involves the following steps:
Protection of the α-amino group: The α-amino group of lysine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-lysine.
Protection of the ε-amino group: The ε-amino group is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base to form Boc-lys(Z).
Formation of the p-nitrophenyl ester: The carboxyl group of Boc-lys(Z) is activated using p-nitrophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Boc-lys(Z)-onp undergoes several types of chemical reactions, including:
Hydrolysis: The p-nitrophenyl ester group can be hydrolyzed in the presence of water or aqueous base to form Boc-lys(Z)-OH and p-nitrophenol.
Deprotection: The Boc and Z protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenation for Z) to yield free lysine.
Coupling Reactions: this compound can react with amino groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid (for Boc) and hydrogenation (for Z).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or other coupling reagents.
Major Products Formed
Hydrolysis: Boc-lys(Z)-OH and p-nitrophenol.
Deprotection: Free lysine.
Coupling Reactions: Peptides containing lysine residues.
Comparison with Similar Compounds
Boc-lys(Z)-onp is unique due to its combination of protecting groups and activated ester functionality. Similar compounds include:
Boc-lys(Z)-OH: Lacks the p-nitrophenyl ester group and is used as a protected lysine derivative in peptide synthesis.
Boc-lys(Boc)-OH: Contains two Boc protecting groups and is used in the synthesis of poly-L-lysine dendrimers.
Fmoc-lys(Z)-onp: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc and is used in Fmoc-based peptide synthesis.
Each of these compounds has specific applications and advantages depending on the synthetic strategy and desired properties of the final peptide product.
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHFJIODNQYXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304047 | |
Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-46-0 | |
Record name | NSC164051 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALPHA-TERT-BUTOXYCARBONYL-NEPSILON-CARBOBENZYLOXY-L-LYSINE 4-NITROPHENYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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